5,5'-(butane-1,4-diylbis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine)
Overview
Description
5,5’-(butane-1,4-diylbis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine): is a complex organic compound featuring a unique structure that includes a butane backbone, sulfur linkages, and triazole rings with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(butane-1,4-diylbis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) typically involves multiple steps:
Formation of the Butane Backbone: The initial step involves the preparation of the butane-1,4-diylbis(sulfanediyl) backbone. This can be achieved through the reaction of 1,4-dibromobutane with sodium sulfide under reflux conditions.
Introduction of Triazole Rings: The next step involves the introduction of triazole rings. This can be done by reacting the butane backbone with 3-(trifluoromethyl)-4H-1,2,4-triazole-4-amine in the presence of a suitable catalyst, such as copper(I) iodide, under nitrogen atmosphere.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur linkages, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole rings or the sulfur linkages, potentially leading to the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5,5’-(butane-1,4-diylbis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine): has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfur and nitrogen-containing heterocycles.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism by which 5,5’-(butane-1,4-diylbis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The sulfur linkages may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involving oxidative stress or sulfur metabolism could be particularly affected by this compound.
Comparison with Similar Compounds
Similar Compounds
5,5’-Diphenyl-2,2’-[butane-1,4-diylbis(sulfanediyl)]bis(1,3,4-oxadiazole): This compound shares the butane-sulfur backbone but features oxadiazole rings instead of triazole rings.
Dimethyl 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate): This compound has a similar sulfur linkage but with isoxazole rings and different substituents.
Uniqueness
- The presence of trifluoromethyl groups on the triazole rings in 5,5’-(butane-1,4-diylbis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to similar compounds.
- The combination of sulfur linkages and triazole rings provides a distinctive structural motif that can interact with a variety of biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[4-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]butylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F6N8S2/c11-9(12,13)5-19-21-7(23(5)17)25-3-1-2-4-26-8-22-20-6(24(8)18)10(14,15)16/h1-4,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFRSCQILXUYAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSC1=NN=C(N1N)C(F)(F)F)CSC2=NN=C(N2N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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